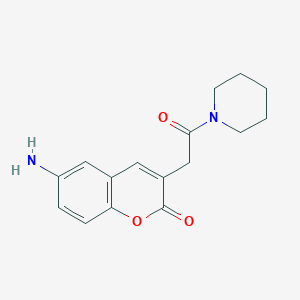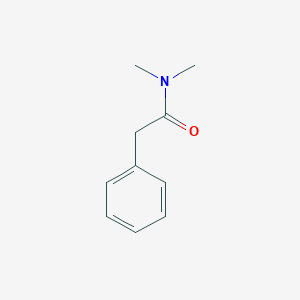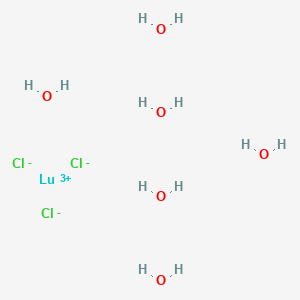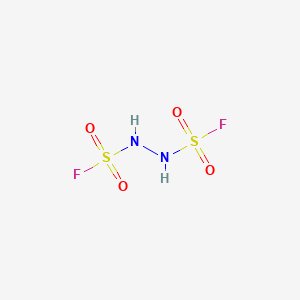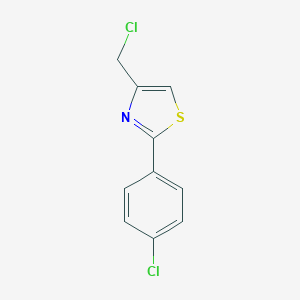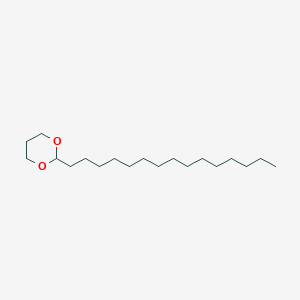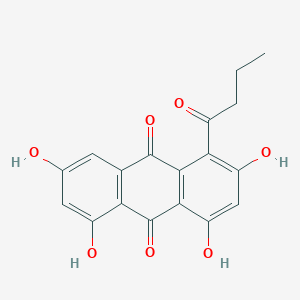
1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione is a type of anthraquinone compound that has been isolated from marine invertebrates, particularly from the Australian marine sponge Clathria hirsuta and the marine crinoid Comatula rotalaria . Anthraquinones are known for their vibrant colors and diverse biological activities, making them significant in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rhodocomatulin involves several steps, including the isolation of the compound from natural sources. The process typically starts with the extraction of the marine invertebrates using organic solvents. The crude extract is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of rhodocomatulin is not well-documented, as it is primarily obtained from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for large-scale production in the future.
化学反应分析
Types of Reactions: 1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize rhodocomatulin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce rhodocomatulin.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
科学研究应用
1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of anthraquinones.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
作用机制
The mechanism of action of rhodocomatulin involves its interaction with various molecular targets and pathways. As an anthraquinone, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly significant in its potential anticancer activity .
相似化合物的比较
Comatulins: Taurine-conjugated anthraquinones from the same marine sources.
Rhodoptilometrin: Another anthraquinone with similar biological activities.
Uniqueness: 1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione is unique due to its specific structural features and the presence of methoxy and bromine substituents in some of its derivatives.
属性
CAS 编号 |
15478-53-2 |
|---|---|
分子式 |
C18H14O7 |
分子量 |
342.3 g/mol |
IUPAC 名称 |
1-butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H14O7/c1-2-3-9(20)14-11(22)6-12(23)15-16(14)17(24)8-4-7(19)5-10(21)13(8)18(15)25/h4-6,19,21-23H,2-3H2,1H3 |
InChI 键 |
YDOUDDYRXBSOFH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O |
规范 SMILES |
CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


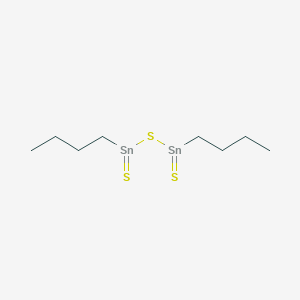

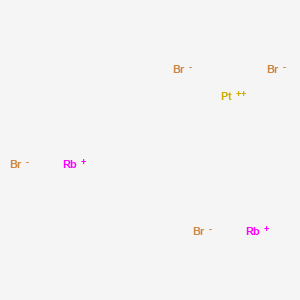
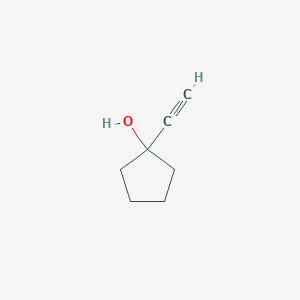
![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)
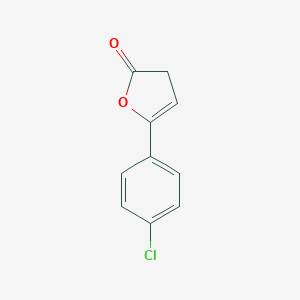
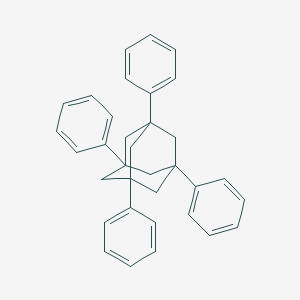
![Tris[2-(diethylamino)ethoxy]phenylsilane](/img/structure/B96925.png)
